2-Bromo-4-fluoro-1,1'-biphenyl
Description
2-Bromo-4-fluoro-1,1'-biphenyl (C₁₂H₈BrF) is a halogenated biphenyl derivative characterized by a bromine atom at the 2-position and a fluorine atom at the 4-position of one phenyl ring. This compound is primarily utilized as an intermediate in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura couplings, which are critical for constructing complex aromatic systems in pharmaceuticals and materials science . Its molecular weight is 251.03 g/mol, and its structural features (electron-withdrawing halogens) influence its reactivity, solubility, and physicochemical properties.
Properties
IUPAC Name |
2-bromo-4-fluoro-1-phenylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrF/c13-12-8-10(14)6-7-11(12)9-4-2-1-3-5-9/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGMOABJCVUOIRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=C2)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrF | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50201808 | |
| Record name | 2-Bromo-4-fluoro-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50201808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53591-98-3 | |
| Record name | 2-Bromo-4-fluoro-1,1′-biphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53591-98-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-4-fluoro-1,1'-biphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053591983 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromo-4-fluoro-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50201808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-4-fluoro-1,1'-biphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.305 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 2-BROMO-4-FLUORO-1,1'-BIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7QV72TL0BQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Bromo-4-fluoro-1,1’-biphenyl involves the Suzuki–Miyaura coupling reaction . This reaction typically uses a palladium catalyst and involves the coupling of an aryl halide with an organoboron compound. The reaction conditions are generally mild and tolerant of various functional groups .
Another method involves the diazotisation of aniline derivatives followed by a coupling reaction with benzene derivatives in the presence of a copper catalyst. This method uses isopropyl nitrite as the diazotising reagent, which is prepared from sodium nitrite, isopropanol, and hydrochloric acid .
Industrial Production Methods
Industrial production of 2-Bromo-4-fluoro-1,1’-biphenyl often employs scalable synthetic routes such as the Suzuki–Miyaura coupling due to its efficiency and high yield. The use of palladium catalysts and organoboron reagents is common in industrial settings to ensure consistent and high-quality production .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-fluoro-1,1’-biphenyl undergoes various chemical reactions, including:
Electrophilic substitution reactions: Similar to benzene, biphenyl derivatives can undergo electrophilic substitution reactions due to the presence of aromatic rings.
Cross-coupling reactions: The compound is often used in cross-coupling reactions such as the Suzuki–Miyaura coupling to form new carbon-carbon bonds.
Common Reagents and Conditions
Palladium catalysts: Used in Suzuki–Miyaura coupling reactions.
Organoboron compounds: Serve as coupling partners in cross-coupling reactions.
Copper catalysts: Used in diazotisation and coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in the Suzuki–Miyaura coupling, the product is typically a biphenyl derivative with new carbon-carbon bonds .
Scientific Research Applications
2-Bromo-4-fluoro-1,1’-biphenyl has several scientific research applications:
Organic synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material science: Employed in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Pharmaceuticals: Investigated for its potential use in drug development due to its biphenyl structure, which is common in many biologically active compounds.
Mechanism of Action
The mechanism of action of 2-Bromo-4-fluoro-1,1’-biphenyl in chemical reactions involves the formation of new carbon-carbon bonds through cross-coupling reactions. The palladium catalyst facilitates the oxidative addition and transmetalation steps, leading to the formation of the desired product .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares 2-bromo-4-fluoro-1,1'-biphenyl with key analogs, highlighting substituent effects:
*log P estimates derived from biphenyl and chlorobiphenyl data , adjusted for halogen electronegativity and steric effects.
Key Observations:
- Substituent Position: The 2-bromo-4-fluoro isomer exhibits distinct electronic effects compared to 3-bromo-4-fluoro derivatives.
- Halogen Effects : Fluorine’s strong electron-withdrawing nature enhances the electrophilicity of the adjacent carbon, facilitating nucleophilic substitutions. Bromine’s larger atomic radius increases molecular weight and lipophilicity, as seen in the higher log P of 4-bromo-4'-chloro-biphenyl (~4.2) .
- Nitro Group Impact : The nitro substituent in 4-bromo-4'-nitro-biphenyl significantly elevates reactivity (e.g., in electrophilic aromatic substitution) but reduces stability due to oxidative sensitivity .
Biological Activity
2-Bromo-4-fluoro-1,1'-biphenyl is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
Structural Characteristics
This compound contains both bromine and fluorine substituents on a biphenyl backbone. This combination enhances its lipophilicity and metabolic stability, potentially increasing its binding affinity to various biological targets.
The biological activity of this compound is primarily attributed to its interactions with specific receptors and enzymes. The presence of bromine facilitates nucleophilic substitution reactions, while fluorine influences the electronic properties of the biphenyl system, enhancing its reactivity and selectivity in biological contexts.
Key Mechanisms:
- Receptor Agonism: The compound acts as an agonist for certain receptors, influencing cellular signaling pathways.
- Glucose Uptake Enhancement: It has been shown to enhance glucose uptake in adipocytes.
- Anti-inflammatory Properties: It inhibits the release of pro-inflammatory mediators from macrophages, suggesting potential anti-inflammatory effects.
Biological Activity Data
| Biological Activity | Observations |
|---|---|
| Glucose Uptake | Enhanced in adipocytes |
| Secretion of GLP-1 | Stimulated from enteroendocrine cells |
| Inhibition of Inflammation | Reduced pro-inflammatory mediator release from macrophages |
Case Study 1: Anti-inflammatory Effects
A study demonstrated that this compound significantly reduced the release of TNF-alpha and IL-6 from activated macrophages. This suggests its potential as a therapeutic agent for inflammatory diseases.
Case Study 2: Metabolic Regulation
In vitro experiments indicated that this compound could enhance insulin sensitivity in muscle cells. This property may have implications for diabetes treatment, particularly in modulating glucose metabolism.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Differences | Unique Features |
|---|---|---|
| 4-Fluorobiphenyl | Lacks the bromine atom | Less hydrophobic |
| 4-Methylbiphenyl | Lacks the fluorine atom | Affects reactivity and interactions |
| 2-Bromo-4-fluoro-4'-methyl-biphenyl | Contains a methyl group | Enhanced metabolic stability |
Research Findings
Recent studies have focused on optimizing the pharmacokinetic profile of compounds related to biphenyl structures. For instance, modifications to increase aqueous solubility while maintaining biological activity have shown promise in developing new therapeutic agents targeting metabolic disorders and inflammatory conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
